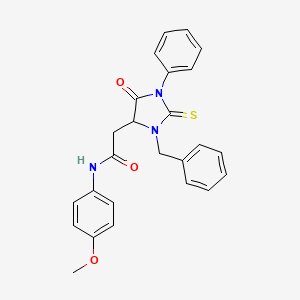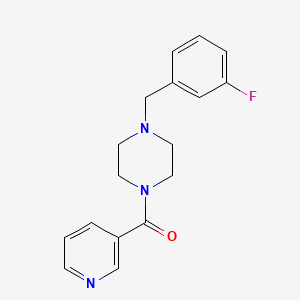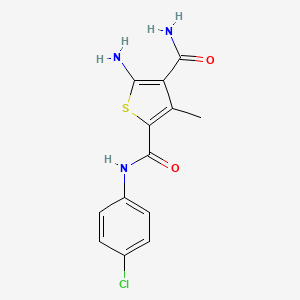![molecular formula C13H9BrClNOS B4936279 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one](/img/structure/B4936279.png)
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one, also known as BRB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. This compound has been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell cycle progression and DNA repair. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. This compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure can be easily modified to improve its biological activity. It also exhibits low toxicity and is well-tolerated in animal models. However, its low solubility in water can limit its use in certain experiments, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research on 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one. One area of interest is the development of this compound-based therapeutics for cancer and other diseases. Researchers are also exploring the use of this compound as a potential adjuvant therapy to enhance the efficacy of existing cancer treatments. Another area of interest is the investigation of the molecular mechanisms underlying the biological activity of this compound. This could lead to the identification of new drug targets and the development of more potent and selective compounds. Finally, researchers are also exploring the use of this compound in combination with other natural compounds to enhance its therapeutic potential.
Synthesemethoden
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one can be synthesized by the condensation reaction of 2-bromoacetophenone and 5-chloro-2-thiophene carboxaldehyde in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This compound has been found to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis.
Eigenschaften
IUPAC Name |
(E)-3-(2-bromoanilino)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNOS/c14-9-3-1-2-4-10(9)16-8-7-11(17)12-5-6-13(15)18-12/h1-8,16H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOFIDLCWVYRRX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(S2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(S2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4936200.png)
![(3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4936208.png)

![2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4936226.png)

![3,4-bis[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B4936241.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4936249.png)

![3-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B4936266.png)

![N-[4-(benzyloxy)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4936289.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)
![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4936297.png)